5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]
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Overview
Description
5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclopentane ring fused to an imidazo[4,5-c]pyridine moiety. The molecular formula of this compound is C11H17N3, and it has a molecular weight of 191.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor containing both the cyclopentane and imidazo[4,5-c]pyridine moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced catalysts and controlled reaction environments to achieve the desired product efficiently. specific industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol: A similar compound with a cyclobutane ring instead of a cyclopentane ring.
5-ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]: Another related compound with an ethyl group and a cyclohexane ring.
Uniqueness
5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spirocyclic structure and the presence of a methyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopentane] |
InChI |
InChI=1S/C11H17N3/c1-8-3-2-5-11(8)10-9(4-6-14-11)12-7-13-10/h7-8,14H,2-6H2,1H3,(H,12,13) |
InChI Key |
HOSTUFAKOGWVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
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